molecular formula C16H40O4Ti B042825 Poly(titanium butoxide) CAS No. 5593-70-4

Poly(titanium butoxide)

Cat. No. B042825
Key on ui cas rn: 5593-70-4
M. Wt: 344.35 g/mol
InChI Key: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
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Patent
US04789752

Procedure details

The reaction apparatus consisted of a heated enameled vessel of two cubic meters capacity, equipped with three feed tubes, a stirrer, and a glass condenser operated with water and connected to a 4 square meter Hastelloy C brine cooler (-45° C.). 670 liters of hexane were placed in it and refluxed. The temperature below the water condenser amounted to 69° C. Over a period of 2 hours 380 kg of titanium chloride (2 kmol) and 444 kg of n-butanol (6 kmol) were put in at such a rate that the molar ratio of titanium chloride to n-butanol amounted always to about 1:3. Immediately at the start of the addition a vigorous evolution of hydrogen chloride began. The temperature below the water condenser dropped to 60° C. and rose toward the end of the reaction back to 64° C. After the reaction another 155.4 kg of n-butanol (2.1 kmol) was added with stirring. A sample had a chlorine content of 11.6%. This meant that 47.5% of the chlorine present had been removed in the form of hydrogen chloride. After cooling to about 30° C., the mixture was first diluted with 200 liters of hexane, and then ammonia was fed through the third feed tube for a period of 2 hours. The suspension obtained was centrifuged to separate the precipitated ammonium chloride. First the hexane was distilled out of the filtrate; then, at a vacuum of less than 1 mbar and at a head temperature of about 155° C., the butyl titanate was purified by distillation. 619 kg of butyl titanate was obtained.
[Compound]
Name
Hastelloy C brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
670 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
380 kg
Type
reactant
Reaction Step Six
Quantity
444 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
155.4 kg
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Cl-].[Ti+4:2].[Cl-].[Cl-].[Cl-].Cl.ClCl.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12]>O.CCCCCC>[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[Ti+4:2] |f:0.1.2.3.4,10.11.12.13.14|

Inputs

Step One
Name
Hastelloy C brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
670 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
380 kg
Type
reactant
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
Name
Quantity
444 kg
Type
reactant
Smiles
C(CCC)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Twelve
Name
Quantity
155.4 kg
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction apparatus consisted of a heated enameled vessel of two cubic meters capacity
CUSTOM
Type
CUSTOM
Details
equipped with three feed tubes, a stirrer, and a glass condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
amounted to 69° C
CUSTOM
Type
CUSTOM
Details
rose toward the end of the reaction back to 64° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
present had been removed in the form of hydrogen chloride
ADDITION
Type
ADDITION
Details
the mixture was first diluted with 200 liters of hexane
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
to separate the precipitated ammonium chloride
DISTILLATION
Type
DISTILLATION
Details
First the hexane was distilled out of the filtrate
DISTILLATION
Type
DISTILLATION
Details
then, at a vacuum of less than 1 mbar and at a head temperature of about 155° C., the butyl titanate was purified by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Measurements
Type Value Analysis
AMOUNT: MASS 619 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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